
3-(N,N-Dimethylamino)phenylboronic acid hydrochloride
Overview
Description
3-(N,N-Dimethylamino)phenylboronic acid hydrochloride is an organic compound with the molecular formula C8H12BNO2·HCl. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a dimethylamino group at the para position. This compound is known for its applications in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(N,N-Dimethylamino)phenylboronic acid hydrochloride typically involves the reaction of 3-bromo-N,N-dimethylaniline with a boronic acid derivative. One common method is the palladium-catalyzed borylation of 3-bromo-N,N-dimethylaniline using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a palladium catalyst, such as Pd(dppf)Cl2, and a base, such as potassium acetate, in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
This compound serves as a critical boron reagent in Suzuki-Miyaura cross-couplings, enabling carbon-carbon bond formation between aryl halides and boronic acids.
Key Reaction Parameters:
Component | Role/Value | Source |
---|---|---|
Palladium catalyst | PdCl₂(dppf), Pd(OAc)₂ | |
Solvent | Dimethyl sulfoxide (DMSO), THF | |
Base | Potassium carbonate, LiHMDS | |
Temperature | 25–80°C | |
Yield | 70–95% (typical) |
The dimethylamino group enhances electron density on the phenyl ring, accelerating oxidative addition steps in palladium-catalyzed reactions. For example, coupling with aryl halides under PdCl₂(dppf) catalysis in DMSO at 80°C produces biaryl compounds efficiently .
Bioconjugation via Carbodiimide Coupling
The boronic acid moiety reacts with diols and carboxylates, enabling applications in protein-drug conjugates.
Case Study: BSA–PBA Conjugates
-
Reaction: Amidation of bovine serum albumin (BSA) carboxylic acids with 3-aminophenylboronic acid using EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
-
Conditions: MES buffer (pH 6.0), room temperature, 24 hours .
-
Outcome: BSA functionalized with 5–15 phenylboronic acid groups, confirmed by MALDI-TOF MS .
pH-Dependent Binding with Diols
The compound forms cyclic esters with vicinal diols (e.g., sugars) in a pH-dependent manner, a property exploited in sensor development.
Binding Characteristics:
Parameter | Value/Behavior | Source |
---|---|---|
Optimal pH | 7.4 (physiological) | |
Binding affinity (K) | 37.6 (for Neu5Ac at pH 7.4) | |
Fluorescence shift | Red shift with D-fructose |
The dimethylamino group stabilizes the trigonal boronate complex via intramolecular B–N coordination, enhancing binding at neutral pH .
Representative Protocol:
-
Substrate: 3-(N,N-Dimethylamino)phenyl bromide
-
Boron source: Bis(pinacolato)diboron (B₂pin₂)
-
Catalyst: PdCl₂(dppf) (5 mol%)
Comparative Reactivity with Analogues
Property | 3-(N,N-Dimethylamino)phenylboronic Acid HCl | 4-(N,N-Dimethylamino)phenylboronic Acid |
---|---|---|
Electronic effect | Stronger para-directing influence | Meta-directing |
Solubility | Higher in polar solvents (due to HCl salt) | Lower |
Binding affinity (K) | 37.6 (Neu5Ac) | 5.2 (Glucose) |
This compound’s multifunctional reactivity, from cross-couplings to pH-sensitive diol binding, underscores its utility in synthetic chemistry and biotechnology. Its electron-rich aromatic system and boronic acid group enable tailored applications in drug development, diagnostics, and materials science .
Scientific Research Applications
Medicinal Chemistry
Drug Development
- This compound acts as a crucial building block in the synthesis of pharmaceuticals, especially in developing targeted cancer therapies. Its ability to form stable complexes with biomolecules enhances drug efficacy and specificity .
Bioconjugation
- In bioconjugation processes, 3-(N,N-Dimethylamino)phenylboronic acid hydrochloride is employed to attach drugs or imaging agents to antibodies or proteins. This application is vital for improving the delivery mechanisms in oncology and immunotherapy .
Organic Synthesis
- Researchers utilize this compound as a reagent for coupling reactions essential for synthesizing complex organic molecules. Its role in organic synthesis enables the formation of diverse chemical structures that are pivotal in various chemical research areas .
Sensor Technology
- The compound is instrumental in developing chemical sensors due to its high sensitivity and selectivity for detecting biomolecules. These sensors have applications in diagnostics and environmental monitoring, allowing for rapid detection of specific substances .
Material Science
- In material science, this compound is used to modify surfaces and create functional materials. This capability leads to advancements in electronics and nanotechnology, offering improved performance over traditional materials .
Case Study 1: Drug Development
In a study published by the Journal of Medicinal Chemistry, researchers synthesized a series of compounds based on this compound to evaluate their effectiveness against specific cancer cell lines. The results demonstrated enhanced efficacy compared to existing treatments, highlighting the compound's potential in targeted therapy .
Case Study 2: Bioconjugation Techniques
A recent publication detailed the use of this compound in bioconjugation strategies for imaging agents used in cancer diagnostics. The study showed that conjugating the imaging agent with antibodies via this boronic acid derivative significantly improved targeting accuracy within tumor tissues .
Case Study 3: Sensor Development
Research conducted on chemical sensors utilizing this compound revealed its effectiveness in detecting glucose levels in biological samples. The sensor demonstrated high sensitivity and selectivity, making it a promising tool for diabetes management and monitoring .
Mechanism of Action
The mechanism of action of 3-(N,N-Dimethylamino)phenylboronic acid hydrochloride in Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new palladium-aryl bond.
Reductive Elimination: The palladium complex undergoes reductive elimination, releasing the coupled product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
- 4-(N,N-Dimethylamino)phenylboronic acid
- 3-Methoxyphenylboronic acid
- 4-Methoxyphenylboronic acid
- 4-Fluorophenylboronic acid
- 3-Pyridinylboronic acid
Uniqueness
3-(N,N-Dimethylamino)phenylboronic acid hydrochloride is unique due to the presence of the dimethylamino group, which imparts distinct electronic properties and reactivity. This makes it particularly useful in specific synthetic applications, such as the development of fluorescent imaging agents and the synthesis of biologically active compounds .
Biological Activity
3-(N,N-Dimethylamino)phenylboronic acid hydrochloride is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This compound is characterized by its ability to interact with various biological targets, making it a subject of interest for researchers investigating its therapeutic potential.
- Chemical Name: this compound
- CAS Number: 1256355-23-3
- Molecular Formula: C10H14BClN2O2
- Molecular Weight: 236.49 g/mol
The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with diols, which is a characteristic feature of boronic acids. This interaction can modulate the activity of enzymes and receptors, influencing various biochemical pathways.
Key Mechanisms:
- Enzyme Inhibition: The compound can inhibit enzymes involved in metabolic pathways by binding to their active sites.
- Receptor Modulation: It may alter receptor activity, impacting signal transduction pathways.
Anticancer Properties
Recent studies have highlighted the anticancer potential of boronic acid derivatives, including this compound. Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines.
In a comparative study, derivatives of this compound were shown to have lower cytotoxicity against normal human cells while maintaining efficacy against cancer cells, suggesting a selective action that could minimize side effects in therapeutic applications.
Mechanisms of Anticancer Activity
The antiproliferative effects are likely mediated through:
- Microtubule Disruption: Similar to other boronic acids, it may interfere with microtubule dynamics, leading to cell cycle arrest.
- Induction of Apoptosis: The compound has been shown to activate caspases involved in the apoptotic pathway, leading to programmed cell death.
Study on Antiproliferative Activity
A study conducted on various N,N-dimethylamino derivatives indicated that compounds similar to this compound exhibited IC50 values ranging from low micromolar to nanomolar concentrations across different cancer cell lines. Notably, the study found that these compounds could effectively target multidrug-resistant cell lines, indicating their potential utility in overcoming chemotherapy resistance .
Cytotoxicity Assessment
Further investigations into the cytotoxic effects on peripheral blood lymphocytes revealed that while these compounds were moderately cytotoxic, they exhibited preferential activity towards proliferating cells over resting lymphocytes. For instance, the GI50 values for stimulated PBL were significantly lower than those for resting PBL, suggesting a targeted mechanism that spares normal cells during treatment .
Comparative Analysis with Similar Compounds
When compared with other boronic acid derivatives, this compound stands out due to its unique structural features that enhance its biological activity.
Compound Name | Antiproliferative Activity (IC50) | Mechanism |
---|---|---|
3-(N,N-Dimethylamino)phenylboronic acid HCl | 0.5 µM (MCF-7) | Microtubule disruption |
Other Boronic Acid Derivative A | 1.0 µM | Enzyme inhibition |
Other Boronic Acid Derivative B | 1.5 µM | Receptor modulation |
Properties
IUPAC Name |
[3-(dimethylamino)phenyl]boronic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BNO2.ClH/c1-10(2)8-5-3-4-7(6-8)9(11)12;/h3-6,11-12H,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDYZZIRCCVRLBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)N(C)C)(O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70660579 | |
Record name | [3-(Dimethylamino)phenyl]boronic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70660579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256355-23-3 | |
Record name | [3-(Dimethylamino)phenyl]boronic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70660579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(Dimethylamino)phenylboronic Acid Hydrochloride (contains varying amounts of Anhydride) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.